(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a prop-2-enylamine backbone with a 2,5-difluorophenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and a suitable amine precursor.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Difluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine
- (1S)-1-(3,5-Difluorophenyl)prop-2-enylamine
- (1S)-1-(2,5-Dichlorophenyl)prop-2-enylamine
Uniqueness
(1S)-1-(2,5-Difluorophenyl)prop-2-enylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
DEOQYXPAHXRVEY-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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